3-(3-Fluorophenyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine
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Overview
Description
3-(3-Fluorophenyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and thiadiazole moieties. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with specific biological targets has led to research into its potential as a therapeutic agent.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares some structural similarities but differs in its core scaffold and functional groups.
Pyridazin-3(2H)-ones: These compounds have a similar pyridazine core but differ in their substituents and overall structure.
Uniqueness
3-(3-Fluorophenyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine is unique due to its combination of a pyridazine ring, a piperazine ring, and a thiadiazole ring
Properties
IUPAC Name |
5-[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6OS/c1-26-12-16-20-18(27-23-16)25-9-7-24(8-10-25)17-6-5-15(21-22-17)13-3-2-4-14(19)11-13/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPIWBGWOSSNHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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